N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a furan ring, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C20H20N2O6S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O6S/c1-26-16-6-4-14(5-7-16)19-11-18(21-28-19)20(23)22(12-17-3-2-9-27-17)15-8-10-29(24,25)13-15/h2-7,9,11,15H,8,10,12-13H2,1H3 |
InChI Key |
KILJPHVZRIDQGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the furan and oxazole rings through various coupling reactions. Common reagents used in these steps include organolithium compounds, Grignard reagents, and transition metal catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance reaction control and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield amines.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring yields sulfoxides or sulfones, while reduction of the oxazole ring produces amines.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-(4-HYDROXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-(4-CHLOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
